2-(2-Iodobenzoyl)oxazole
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Overview
Description
2-(2-Iodobenzoyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a 2-iodobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodobenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodobenzoic acid with an oxazole derivative in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodobenzoyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions often involve the use of bases such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl oxazole derivatives, while oxidation and reduction reactions can lead to different oxazole derivatives with altered functional groups .
Scientific Research Applications
2-(2-Iodobenzoyl)oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(2-Iodobenzoyl)oxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The oxazole ring and the iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromobenzoyl)oxazole
- 2-(2-Chlorobenzoyl)oxazole
- 2-(2-Fluorobenzoyl)oxazole
Uniqueness
2-(2-Iodobenzoyl)oxazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its bromine, chlorine, and fluorine analogs. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(2-iodophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZZQNOEHAFQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CO2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642081 |
Source
|
Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-83-6 |
Source
|
Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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